![molecular formula C26H30Cl2N2O6S B1664828 Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1) CAS No. 178894-81-0](/img/structure/B1664828.png)
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)
Overview
Description
AM-92016 is a chemical compound known for its role as an inhibitor of delayed-rectifier potassium current. It is formally named N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-methanesulfonamide, monohydrochloride . This compound is primarily used in scientific research, particularly in the study of cardiovascular systems and arrhythmias .
Preparation Methods
The synthesis of AM-92016 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the intermediate: The initial step involves the reaction of 3,4-dichlorophenyl ethylamine with an appropriate reagent to form an intermediate.
Hydroxylation: The intermediate is then hydroxylated to introduce a hydroxyl group.
Sulfonamide formation: The hydroxylated intermediate is reacted with methanesulfonyl chloride to form the final product, AM-92016.
Industrial production methods for AM-92016 are not widely documented, but the synthesis typically follows similar steps with optimization for large-scale production.
Chemical Reactions Analysis
AM-92016 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: AM-92016 can undergo substitution reactions, particularly at the aromatic ring, to form derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antihypertensive and Cardiovascular Applications:
Research indicates that methanesulfonamide derivatives can act as selective antagonists or agonists for various receptors involved in cardiovascular regulation. For instance, compounds with similar structures have been studied for their potential to modulate adrenergic receptor activity, which is crucial in managing hypertension and heart diseases .
Anti-cancer Activity:
The compound has been explored for its potential anti-cancer properties. Methanesulfonamide derivatives have shown promise as inhibitors of specific cancer pathways, particularly in estrogen receptor-positive breast cancer. The design of carbon-11 labeled sulfonanilide analogues for imaging aromatase activity highlights the relevance of such compounds in cancer diagnostics and therapeutics .
Pharmacological Research
Neuropharmacology:
Studies have demonstrated that methanesulfonamide derivatives can influence neurotransmitter systems, particularly through interactions with serotonin receptors. This suggests potential applications in treating neurodegenerative diseases or mental health disorders by modulating serotonin levels .
Anti-HIV Activity:
Certain derivatives have been synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing their ability to inhibit HIV replication. This positions methanesulfonamide compounds as potential candidates for developing new antiviral therapies .
Case Studies
Case Study 1: Antihypertensive Effects
A study evaluated the antihypertensive effects of a methanesulfonamide derivative in a rat model. The compound exhibited significant reductions in blood pressure through selective alpha-adrenergic receptor antagonism, suggesting its potential use in treating hypertension .
Case Study 2: Imaging in Oncology
Another study focused on the use of carbon-11 labeled methanesulfonamide derivatives for positron emission tomography (PET) imaging of aromatase in breast cancer patients. The results indicated a high specificity for aromatase imaging, providing valuable insights for targeted cancer therapies .
Mechanism of Action
AM-92016 exerts its effects by specifically blocking the delayed-rectifier potassium current (I_Kr). This action leads to the prolongation of the action potential duration and the repolarization phase in cardiac cells . The molecular targets of AM-92016 are the potassium channels involved in the I_Kr current, and its pathway involves the inhibition of potassium ion flow through these channels .
Comparison with Similar Compounds
AM-92016 is unique in its high specificity for delayed-rectifier potassium current inhibition. Similar compounds include:
Amiodarone Hydrochloride: Another potassium channel blocker used in antiarrhythmic therapy.
Sotalol: A non-selective beta-blocker with potassium channel blocking properties.
Dofetilide: A selective I_Kr blocker used in the treatment of atrial fibrillation.
Compared to these compounds, AM-92016 is noted for its higher selectivity and potency in inhibiting the delayed-rectifier potassium current .
Biological Activity
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1) is a complex organic compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It has a molecular weight of approximately 461.402 g/mol. The structure includes a methanesulfonamide group linked to a phenolic moiety, which is crucial for its biological activity.
Antibacterial Activity
Research indicates that compounds related to methanesulfonamide exhibit significant antibacterial properties. For instance, studies on similar sulfonamide derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzyme systems critical for survival.
Enzyme Inhibition
Methanesulfonamide derivatives have been investigated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In particular, several synthesized compounds demonstrated strong inhibitory activity against urease, which suggests potential applications in treating conditions like urinary tract infections . The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing enzyme binding affinity.
The biological activity of methanesulfonamide is attributed to its interaction with various biomolecules:
- Binding to Serum Proteins : Studies have shown that these compounds can bind effectively to bovine serum albumin (BSA), which may enhance their pharmacokinetic profiles .
- Inhibition of Ion Channels : Some derivatives act by inhibiting potassium channels, prolonging the action duration in cellular systems .
Case Study 1: Antibacterial Efficacy
A study involving a series of methanesulfonamide derivatives demonstrated their antibacterial efficacy against multiple strains. The most active compounds were found to inhibit bacterial growth at low concentrations, indicating their potential as therapeutic agents against resistant strains .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of these compounds. The results revealed that certain derivatives significantly inhibited AChE, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .
Data Tables
Compound | Activity | Target | IC50 (µM) |
---|---|---|---|
Compound A | Antibacterial | S. typhi | 15 |
Compound B | AChE Inhibitor | AChE | 10 |
Compound C | Urease Inhibitor | Urease | 5 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1), and what critical intermediates should be monitored?
- Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the dichlorophenyl-ethyl-methylamino intermediate via nucleophilic substitution (alkylation) using 2-(3,4-dichlorophenyl)ethylamine and methylating agents like methyl iodide .
- Step 2 : Introduction of the 2-hydroxypropoxy group via epoxide ring-opening or hydroxylation, requiring strict control of reaction temperature (0–5°C) to avoid racemization .
- Step 3 : Sulfonamide coupling using methanesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) .
- Critical Intermediates : Monitor the chiral center at the 2-hydroxypropoxy group (S-configuration) via chiral HPLC .
Q. How should researchers address discrepancies in predicted vs. experimental physicochemical properties (e.g., pKa, solubility)?
- Answer :
Property | Predicted Value | Experimental Value | Method |
---|---|---|---|
pKa | 8.20 ± 0.10 | 8.05 ± 0.15 | Potentiometric titration |
Solubility (H₂O) | ~0.1 mg/mL | <0.05 mg/mL | Shake-flask method |
- Discrepancy Analysis : Low experimental solubility may arise from crystalline polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to assess crystallinity and adjust recrystallization solvents (e.g., ethanol/water mixtures) .
Q. What spectroscopic techniques are optimal for characterizing the benzoate counterion and sulfonamide moiety?
- Answer :
- Benzoate : FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (carbonyl resonance at ~165 ppm) .
- Sulfonamide : ¹H NMR (NH proton at δ 7.2–7.5 ppm, broad singlet) and LC-MS (m/z 480.03 for [M+H]⁺) .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity in the 2-hydroxypropoxy segment during scale-up synthesis?
- Answer :
- Chiral Resolution : Use (S)-epichlorohydrin as a chiral precursor to minimize racemization.
- Kinetic Control : Conduct reactions at sub-ambient temperatures (−10°C) with slow addition rates of epoxide-opening reagents .
- Quality Control : Employ polarimetric analysis and chiral stationary phase HPLC (e.g., Chiralpak AD-H column) to ensure >99% enantiomeric excess .
Q. What strategies mitigate instability of the methanesulfonamide group under acidic or oxidative conditions?
- Answer :
- pH Stability : The sulfonamide group degrades at pH < 3. Use buffered solutions (pH 5–7) for biological assays .
- Oxidative Protection : Add antioxidants (e.g., BHA at 0.01% w/v) to formulations and store under nitrogen atmosphere .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4-dichlorophenyl moiety in target binding?
- Answer :
- Analog Synthesis : Replace 3,4-dichlorophenyl with mono-chloro or fluoro derivatives and assess binding affinity via SPR or radioligand assays .
- Computational Modeling : Perform docking studies using the compound’s crystal structure (PubChem CID: HZ4) to identify halogen-bond interactions with target proteins .
Q. What in vitro models are suitable for assessing the compound’s activity against cancer cell lines, and how should data contradictions be resolved?
- Answer :
- Cell Lines : Use SKBR3 (breast cancer) and SKOV3 (ovarian cancer) with RPMI-1640 medium supplemented with 10% FBS .
- Contradiction Mitigation : Normalize viability data to controls (e.g., DMSO vehicle) and validate via orthogonal assays (e.g., ATP-luminescence vs. MTT) .
Q. Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions for sulfonamide coupling to avoid hydrolysis .
- Analytical Validation : Cross-validate LC-MS results with ¹H-¹⁵N HSQC NMR for sulfonamide proton assignments .
- Biological Assays : Pre-saturate the compound in assay buffers using sonication (15 min, 37°C) to overcome solubility limitations .
Properties
IUPAC Name |
benzoic acid;N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O4S.C7H6O2/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;8-7(9)6-4-2-1-3-5-6/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXOTINBPRNEFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939127 | |
Record name | Benzoic acid--N-[4-(3-{[2-(3,4-dichlorophenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]methanesulfonamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178894-81-0 | |
Record name | AM 92016 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178894810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid--N-[4-(3-{[2-(3,4-dichlorophenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]methanesulfonamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.